5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Description
5-((2-chloro-6-fluorobenzyl)thio)-6-(4-chlorobenzyl)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H19Cl2FN4OS and its molecular weight is 477.38. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of fluoro-substituted benzo[b]pyran derivatives, which can be chemically related to pyrazolopyrimidinone derivatives, in exhibiting anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers. These compounds have shown promise due to their ability to inhibit cancer cell proliferation at low concentrations, potentially offering new avenues for cancer treatment research (Hammam et al., 2005).
Antibacterial and Antifungal Properties
A study on benzothiazole pyrimidine derivatives highlighted their significant antibacterial and antifungal activities. These compounds demonstrated excellent in vitro activity against various pathogenic bacteria and fungi, surpassing the effectiveness of standard drugs in some cases. This suggests their potential for developing new antimicrobial agents (Maddila et al., 2016).
Anti-inflammatory and Antinociceptive Effects
Research into thiazolo[3,2-a] pyrimidine derivatives has shown significant anti-inflammatory and antinociceptive activities, with certain compounds displaying lower ulcerogenic activity and higher safety profiles. These findings suggest the potential for these compounds in developing new treatments for inflammation and pain management (Alam et al., 2010).
Neurological Applications
The characterization of a selective phosphodiesterase 9 (PDE9) inhibitor highlights the potential neurological applications of pyrazolopyrimidinone derivatives. These compounds could play a role in the treatment of Alzheimer's disease by modulating intracellular cGMP levels, offering a new approach to managing this debilitating condition (Wunder et al., 2005).
Properties
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-[(4-chlorophenyl)methyl]-1-ethyl-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2FN4OS/c1-3-29-20-19(13(2)27-29)26-22(31-12-16-17(24)5-4-6-18(16)25)28(21(20)30)11-14-7-9-15(23)10-8-14/h4-10H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBZCZSGJFPOGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)Cl)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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